(S)-3-aminoheptan-1-ol
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions and processes used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. These properties can often be found in chemical databases .Scientific Research Applications
Coronavirus Spike Protein Investigation
Research on the coronavirus spike protein, a critical component for virus entry into cells, has revealed that peptides derived from heptad repeat (HR) regions within the spike protein can assemble into stable oligomeric complexes. These complexes are potent inhibitors of virus entry, offering a pathway for developing antiviral strategies. The study of these peptides provides insights into the mechanism of viral fusion and potential therapeutic targets (Bosch et al., 2003).
Synthesis of Macrocyclic Peptides
The synthesis of olefinic peptides through ring-closing metathesis has been explored for the creation of macrocyclic peptides with defined helical structures. This approach allows for the introduction of carbon-carbon bonds into peptide architectures, potentially leading to metabolically stable peptide-based therapeutics or biomaterials (Blackwell et al., 2001).
Aminoglycoside Antibiotic Inactivation
The study of aminoglycoside phosphotransferases (APHs), enzymes that inactivate aminoglycoside antibiotics, has provided insights into bacterial resistance mechanisms. Characterization of APHs offers pathways for designing inhibitors to combat antibiotic resistance (McKay et al., 1994).
Alpha/Beta-Peptide Folding
Research into alpha/beta-peptides, which contain both alpha- and beta-amino acid residues, has explored their potential to adopt helical structures similar to those found in natural peptides and proteins. This work has implications for the design of novel foldamers with potential applications in drug design and biomaterials science (Choi et al., 2009).
RNA-Protein Crosslinking
Studies on RNA-protein crosslinking within ribosomal subunits have revealed interactions critical for protein synthesis. Understanding these interactions provides insights into the fundamental processes of gene expression and potential targets for antimicrobial drugs (Chiaruttini et al., 1982).
Enfuvirtide Resistance Mechanisms
Investigation into resistance mechanisms against enfuvirtide, an antiretroviral drug, has highlighted the role of mutations within the HIV-1 gp41 protein. This research is critical for understanding how viral resistance to therapy develops and for designing next-generation antivirals (Xu et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-aminoheptan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-2-3-4-7(8)5-6-9/h7,9H,2-6,8H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJMTRBDHSMCOA-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717570 | |
Record name | (3S)-3-Aminoheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-aminoheptan-1-ol | |
CAS RN |
1158985-17-1 | |
Record name | (3S)-3-Aminoheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.